Kainite

Description

Properties

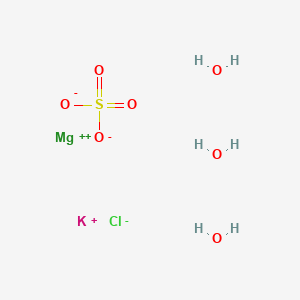

CAS No. |

1318-72-5 |

|---|---|

Molecular Formula |

ClH6KMgO7S |

Molecular Weight |

248.97 g/mol |

IUPAC Name |

magnesium;potassium;chloride;sulfate;trihydrate |

InChI |

InChI=1S/ClH.K.Mg.H2O4S.3H2O/c;;;1-5(2,3)4;;;/h1H;;;(H2,1,2,3,4);3*1H2/q;+1;+2;;;;/p-3 |

InChI Key |

BMQVDVJKPMGHDO-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.[O-]S(=O)(=O)[O-].[Mg+2].[Cl-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Kainite in Evaporite Deposits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the mineral kainite (KMg(SO₄)Cl·3H₂O) in marine evaporite deposits. It delves into the geochemical conditions, thermodynamic principles, and experimental observations that govern its precipitation from highly saline brines. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing the complex chemical pathways involved.

Introduction to Kainite and its Geological Significance

Kainite is a hydrated potassium-magnesium sulfate-chloride mineral that is a significant component of marine evaporite sequences.[1] It is a double salt, meaning it contains more than one cation (potassium and magnesium) and more than one anion (sulfate and chloride).[2] Its presence in evaporite deposits is a key indicator of advanced stages of seawater evaporation and brine evolution. Understanding the conditions of kainite formation is crucial for interpreting ancient sedimentary environments, exploring for potash resources, and for various industrial applications where knowledge of brine chemistry is paramount. Kainite is also a natural source of potassium and magnesium compounds, which have applications in fertilizers.[2][3]

Geochemical Principles of Evaporite Formation

The formation of evaporite minerals from seawater is a sequential process governed by the principle of fractional crystallization. As seawater in a restricted basin evaporates, the concentration of dissolved salts increases. When the brine becomes supersaturated with respect to a particular mineral, that mineral will precipitate out of the solution. The sequence of precipitation is inversely related to the solubility of the minerals.[1]

The typical order of precipitation from evaporating seawater was first demonstrated by Usiglio in 1849 and is generally as follows:

-

Carbonates (Calcite and Aragonite): Precipitate when the original volume of seawater is reduced by about 50%.

-

Sulfates (Gypsum and Anhydrite): Begin to form when the seawater volume is reduced to about 20% of its original volume.

-

Halite (Sodium Chloride): Precipitates when the volume is reduced to approximately 10%.

-

Potassium and Magnesium Salts (Potash Minerals): This late stage of precipitation includes a complex assemblage of minerals such as sylvite, carnallite, polyhalite, kieserite, and kainite. These minerals form from the highly evolved, dense brines known as bitterns.[4][5]

Kainite is a characteristic mineral of these late-stage potash deposits, indicating a high degree of evaporation and specific brine compositions.

Physicochemical Conditions for Kainite Formation

The precipitation of kainite is a complex process controlled by the interplay of temperature, pressure, and the concentrations of various ions in the brine, primarily K⁺, Mg²⁺, SO₄²⁻, and Cl⁻. The stability of kainite is highly dependent on these factors, and it exists in equilibrium with other evaporite minerals within a specific range of conditions.

Brine Composition

Kainite precipitates from highly evolved marine brines that have already deposited large quantities of calcite, gypsum, and halite. This process significantly alters the relative concentrations of the remaining ions. The table below summarizes the general brine concentration ranges associated with the precipitation of major evaporite minerals, leading up to the conditions suitable for kainite formation.

| Mineral Precipitated | Approximate Seawater Concentration Factor | Key Ion Concentrations in Brine |

| Calcite (CaCO₃) | ~4x | Increased Ca²⁺, HCO₃⁻ |

| Gypsum (CaSO₄·2H₂O) | ~11x | Increased Ca²⁺, SO₄²⁻ |

| Halite (NaCl) | ~12x | High Na⁺, Cl⁻ |

| Kainite (KMg(SO₄)Cl·3H₂O) | >70x | High K⁺, Mg²⁺, SO₄²⁻, Cl⁻ |

Note: These are generalized concentration factors. The precise conditions for the precipitation of each mineral, especially the potash salts, are highly dependent on the specific temperature and pressure of the depositional environment.

Temperature and Pressure Effects

Thermodynamic studies indicate that kainite is stable up to approximately 190°C, above which it decomposes to form other potassium and magnesium salts.[1] The phase relationships within the complex multi-component system of seawater brine are highly sensitive to temperature. For instance, experimental studies have shown that at warmer temperatures (around 50°C), kainite and bischofite are more likely to precipitate, whereas at lower temperatures (25-30°C), kieserite precipitation is more prevalent.[4] Pressure also plays a role in the stability of kainite, particularly in subsurface deposits that have undergone burial and diagenesis.

Experimental Studies on Kainite Formation

Our understanding of kainite formation is heavily reliant on laboratory experiments that simulate the evaporation of seawater and the crystallization of salts from complex brines. These studies provide the quantitative data necessary to construct phase diagrams and predict mineral precipitation sequences.

The Landmark Experiments of Usiglio (1849)

The foundational experimental work on marine evaporites was conducted by J. Usiglio in 1849. While the detailed protocol of his original experiments is not extensively documented in modern literature, the general methodology involved the systematic evaporation of Mediterranean seawater and the analysis of the resulting precipitates and residual brines at various stages of concentration.

General Experimental Protocol:

-

Sample Collection: A large volume of seawater was collected.

-

Evaporation: The seawater was allowed to evaporate under controlled conditions, likely through solar evaporation or gentle heating.

-

Fractional Crystallization: As the volume of the water decreased, precipitated minerals were collected at different stages.

-

Chemical Analysis: The composition of the precipitated salts and the remaining brine was analyzed at each stage to determine the sequence of mineral formation.

Usiglio's experiments established the fundamental sequence of evaporite mineral precipitation that is still referenced today.[5]

Modern Experimental Approaches

Modern experimental studies utilize advanced analytical techniques and controlled environmental chambers to investigate the phase equilibria of the complex Na-K-Mg-Cl-SO₄-H₂O system.

A General Protocol for Isothermal Evaporation Experiments:

-

Brine Preparation: A synthetic brine with a composition representative of concentrated seawater is prepared using reagent-grade salts. Alternatively, natural brines from evaporitic environments are used.

-

Isothermal Evaporation: The brine is placed in a reaction vessel within a constant temperature bath. Evaporation is induced by a controlled flow of dry air or by applying a partial vacuum. The rate of evaporation is carefully monitored.

-

Sample Monitoring: The density, pH, and ionic composition of the brine are periodically measured. The precipitation of solid phases is observed and recorded.

-

Solid Phase Analysis: Precipitated minerals are separated from the brine by filtration, washed, and dried. The mineral phases are identified using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

-

Data Analysis: The experimental data are used to construct phase diagrams, which map the stability fields of different minerals as a function of brine composition and temperature.

Visualizing Kainite Formation Pathways

The complex relationships between the different ions in an evaporating brine and the resulting mineral precipitates can be visualized using phase diagrams and logical flowcharts.

Seawater Evaporation and Mineral Precipitation Sequence

The following diagram illustrates the general sequence of mineral precipitation during the evaporation of seawater, leading to the formation of kainite.

Caption: Generalized mineral precipitation sequence from evaporating seawater.

Logical Flowchart for Kainite Precipitation

This diagram outlines the logical progression of conditions that lead to the formation of kainite.

Caption: Logical steps leading to the precipitation of kainite.

Conclusion

The formation of kainite is a key process in the terminal stages of marine evaporite deposition. Its precipitation is a clear indicator of highly evolved brines that have undergone extensive evaporation. A thorough understanding of the physicochemical conditions, as determined through experimental studies and thermodynamic modeling, is essential for geoscientists and chemical industry professionals. The quantitative data and conceptual frameworks presented in this guide provide a solid foundation for further research and application in the fields of geology, geochemistry, and materials science.

References

A Comprehensive Technical Guide to the Geochemical Conditions for Natural Kainite Precipitation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core geochemical conditions requisite for the natural precipitation of kainite (KMg(SO₄)Cl·3H₂O), a significant evaporite mineral. By delving into the complex interplay of temperature, pressure, and brine composition, this document provides a thorough understanding of the thermodynamic and kinetic factors governing kainite formation. The information presented is crucial for researchers in geochemistry, mineralogy, and for professionals in industries where the controlled crystallization of similar salts is pertinent.

Geochemical Environment of Kainite Formation

Kainite is a characteristic mineral of late-stage marine evaporite deposits, forming from highly concentrated brines. Its precipitation follows that of less soluble salts such as calcite, gypsum, and halite. The formation of kainite is primarily dictated by the activities of potassium (K⁺), magnesium (Mg²⁺), sodium (Na⁺), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻) ions in the aqueous solution, as well as by the prevailing temperature and pressure.

The geochemical pathway leading to kainite precipitation is a complex process of brine evolution. As seawater evaporates, the concentration of dissolved salts increases. The specific sequence of mineral precipitation is governed by the solubility products of the various salts present. Kainite precipitates when the brine becomes sufficiently enriched in potassium and magnesium sulfates and chlorides, reaching a critical saturation point.

Quantitative Geochemical Parameters for Kainite Precipitation

The precise conditions for kainite precipitation have been determined through numerous experimental studies and thermodynamic modeling. These data are crucial for predicting the occurrence of kainite in natural systems and for its potential industrial production.

Influence of Ion Concentrations

The composition of the brine is the most critical factor for kainite precipitation. The interplay between the major ions determines the stability field of kainite. Experimental studies involving the isothermal evaporation of sea salt solutions have shown that the concentration of sulfate ions (SO₄²⁻) typically increases to 10% or more in the liquid phase just before kainite begins to crystallize.[1] The ratio of magnesium sulfate (MgSO₄) to magnesium chloride (MgCl₂) in the initial solution also significantly influences the precipitation process.[1][2]

Table 1: Experimentally Determined Brine Compositions for Kainite Precipitation at 25°C

| Ion | Concentration (mol/1000 mol H₂O) | Reference |

| Na⁺ | Variable | Harvie et al. (1984) - General Pitzer Model |

| K⁺ | Variable | Harvie et al. (1984) - General Pitzer Model |

| Mg²⁺ | Variable | Harvie et al. (1984) - General Pitzer Model |

| Cl⁻ | Variable | Harvie et al. (1984) - General Pitzer Model |

| SO₄²⁻ | Variable | Harvie et al. (1984) - General Pitzer Model |

| Specific Point | (Example from Phase Diagram Studies) | |

| K₂²⁺ | 20.5 | van't Hoff (1905) - Jänecke Projection Data |

| Mg²⁺ | 59.5 | van't Hoff (1905) - Jänecke Projection Data |

| SO₄²⁻ | 20.0 | van't Hoff (1905) - Jänecke Projection Data |

Note: The data from Harvie et al. (1984) represents a comprehensive model rather than single data points. The specific point from van't Hoff (1905) is an example of an invariant point on a phase diagram where kainite is a stable phase.

Effect of Temperature

Temperature plays a crucial role in defining the stability fields of evaporite minerals. Experimental studies have shown that at warmer temperatures, around 50°C, kainite and bischofite are more likely to precipitate, whereas at lower temperatures (25-30°C), kieserite precipitation is more extensive.[3]

Table 2: Temperature Dependence of Kainite Stability

| Temperature (°C) | Associated Minerals | Observations | Reference |

| 25 | Kieserite, Carnallite, Halite | Kainite is a stable phase in specific brine compositions. | Harvie et al. (1984) |

| 50 | Bischofite | Kainite precipitation is favored over kieserite in certain compositional ranges. | Shalev et al. (2018)[3] |

Role of pH

While the primary control on kainite precipitation is the concentration of major ions and temperature, pH can influence the overall brine chemistry. In the advanced stages of evaporation where K-Mg salts precipitate, the pH of the brine can become weakly acidic, with values reported to be as low as 5.7.[4]

Experimental Protocols for Studying Kainite Precipitation

The study of kainite precipitation typically involves laboratory experiments that simulate the natural evaporation of brines. The following outlines a general methodology for such investigations.

Isothermal Evaporation of Brines

This is a common method used to study the crystallization sequence of evaporite minerals.

Protocol:

-

Brine Preparation: Prepare a synthetic brine with a composition representative of concentrated seawater or a specific geological setting. The initial concentrations of Na⁺, K⁺, Mg²⁺, Ca²⁺, Cl⁻, and SO₄²⁻ should be precisely known.

-

Experimental Setup: Place a known volume of the brine in a thermostatted glass reactor equipped with a paddle mixer to ensure homogeneity.[2] The temperature should be maintained at a constant value (e.g., 25°C or 50°C). For studies simulating arid conditions, a controlled low-humidity environment can be established.

-

Evaporation and Sampling: Allow the brine to evaporate slowly. At regular intervals, or when the first crystals appear, extract samples of both the brine and the solid precipitate.

-

Phase Separation: Separate the solid phase from the brine by filtration. The brine sample should be immediately analyzed to prevent further evaporation or precipitation. The solid phase should be washed with a saturated solution of a non-interfering salt or a suitable organic solvent to remove entrained brine, and then dried.

-

Analysis: Analyze the chemical composition of the brine samples and identify the mineralogy of the solid phases at each stage of evaporation.

Analytical Methods

Accurate analysis of both the liquid and solid phases is critical for determining the geochemical conditions of mineral precipitation.

Table 3: Analytical Techniques for Brine and Solid Phase Characterization

| Analysis Type | Technique | Purpose |

| Brine Analysis | ||

| Cation Concentration | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Emission Spectrometry (AES) | To determine the concentrations of Na⁺, K⁺, Mg²⁺, Ca²⁺, and other cations in the brine.[5][6][7][8][9] |

| Anion Concentration | Ion Chromatography (IC) | To determine the concentrations of Cl⁻ and SO₄²⁻ in the brine. |

| Density | Densitometer | To monitor the increasing concentration of the brine. |

| pH | pH meter | To measure the acidity or alkalinity of the brine. |

| Solid Phase Analysis | ||

| Mineral Identification | X-Ray Diffraction (XRD) | To identify the crystalline phases present in the solid precipitate.[10][11] |

| Morphology and Composition | Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) | To observe the crystal morphology and determine the elemental composition of the mineral phases.[12] |

Visualization of Geochemical Pathways and Experimental Workflows

Visualizing the complex relationships in multicomponent systems and the steps in experimental procedures is essential for a clear understanding.

Signaling Pathway for Kainite Precipitation

The following diagram illustrates the logical progression of geochemical conditions leading to the precipitation of kainite.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Analysis of Brines with the Avio 220 Max ICP-OES [perkinelmer.com]

- 6. pepolska.pl [pepolska.pl]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. horiba.com [horiba.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermodynamic Stability of Kainite (KMg(SO₄)Cl·3H₂O)

For Researchers, Scientists, and Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of kainite (KMg(SO₄)Cl·3H₂O), a significant evaporite mineral. Kainite is a hydrated potassium-magnesium sulfate-chloride that serves as a natural source of potassium and magnesium compounds.[1] Its stability is a critical factor in geological processes, marine evaporite deposit analysis, and industrial applications such as fertilizer production.[1][2] This document synthesizes key thermodynamic data, outlines experimental methodologies for its characterization, and visualizes the complex phase relationships that govern its formation and decomposition.

Thermodynamic Properties of Kainite

The thermodynamic stability of a mineral is defined by its Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and standard entropy (S°).[3][4] These values determine the spontaneity of its formation from constituent elements and its equilibrium state relative to other phases.[3][5]

Quantitative thermodynamic data for kainite at standard state (298.15 K and 1 bar) have been determined through various calorimetric and solubility studies. These values are essential for geochemical modeling and predicting mineral behavior under different environmental conditions.

Table 1: Standard Thermodynamic Properties of Kainite at 298.15 K and 1 bar

| Property | Symbol | Value | Unit | Reference(s) |

|---|---|---|---|---|

| Molar Mass | M | 248.965 | g·mol⁻¹ | |

| Molar Volume | V° | 44.150 | cm³·mol⁻¹ | |

| Gibbs Free Energy of Formation | ΔG°f | -2325613 | J·mol⁻¹ | |

| Enthalpy of Formation | ΔH°f | -2640100 | J·mol⁻¹ | |

| Standard Entropy | S° | 296.222 | J·mol⁻¹·K⁻¹ |

Kainite is soluble in water, and its stability in aqueous systems is governed by its dissolution equilibrium.[1][6][7] The dissolution reaction and its associated thermodynamic properties are crucial for understanding its behavior in natural brines.

The dissolution reaction for kainite is: KMg(SO₄)Cl·3H₂O(s) ⇌ K⁺(aq) + Mg²⁺(aq) + SO₄²⁻(aq) + Cl⁻(aq) + 3H₂O(l)

Table 2: Thermodynamic Properties of Kainite Dissolution at 298.15 K and 1 bar

| Property | Value | Unit | Reference(s) |

|---|---|---|---|

| log K | -0.19 | - | |

| ΔH°r | -12950 | J·mol⁻¹ |

The solubility of kainite is highly dependent on temperature and the ionic strength of the solution.[1] Thermodynamic models, such as the Pitzer ion-interaction model, are often used to predict its solubility in complex multi-component brine systems.[8][9]

Thermal analysis indicates that kainite is stable up to 190°C.[10] Beyond this temperature, it decomposes into other potassium and magnesium salts, including K₂Mg₂(SO₄)₃, KCl, and K₂SO₄.[10] Recent studies have also proposed a more precise formula for kainite as KMg(SO₄)Cl·2.75H₂O based on detailed structural analysis.[10][11][12][13]

Phase Equilibria and Stability Fields

Kainite is a key mineral in the complex quinary system Na-K-Mg-Cl-SO₄-H₂O, which is fundamental to understanding the formation of marine evaporite deposits.[14] Its stability field is defined by specific temperature and brine concentration ranges, outside of which other minerals like carnallite, leonite, langbeinite, and kieserite become stable.[6][9]

Phase diagrams, often represented using Jänecke projections, are essential tools for visualizing these relationships.[14][15] The diagram below illustrates the conceptual relationships and transformations between kainite and associated evaporite minerals.

Caption: Phase relationships of Kainite with other evaporite minerals.

Studies have shown that with increasing temperature, the crystallization region of other salts like K₂SO₄·MgSO₄ can grow, while the regions for minerals such as kieserite and sylvite shrink.[9]

Experimental Protocols for Thermodynamic Characterization

The determination of kainite's thermodynamic properties relies on precise experimental techniques. The primary methods include calorimetry for measuring heat changes and isothermal solubility experiments for determining phase equilibria.

Solution or reaction calorimetry is used to determine the enthalpy of formation (ΔH°f). A common approach is acid solution calorimetry.

Protocol: Enthalpy of Formation via HCl Solution Calorimetry

-

Sample Preparation: A precisely weighed sample of pure, synthetic, or well-characterized natural kainite is prepared. Its composition and purity are verified using techniques like X-ray Diffraction (XRD) and Inductively Coupled Plasma (ICP) analysis.

-

Calorimeter Setup: A differential Tian-Calvet-type calorimeter or a similar high-precision instrument is used.[16] The instrument is calibrated using a substance with a known heat of solution, such as KCl in water or quartz in HF acid.

-

Measurement:

-

The kainite sample is placed in a sample holder above a reaction vessel containing a strong acid (e.g., 5 N HCl).

-

The entire assembly is allowed to reach thermal equilibrium inside the calorimeter at a constant temperature (typically 298.15 K).

-

The sample is then dropped into the acid, and the heat evolved or absorbed during its dissolution is measured precisely.

-

-

Hess's Law Calculation: The standard enthalpy of formation of kainite is calculated using Hess's Law. This involves a thermochemical cycle that combines the measured enthalpy of solution of kainite with the known standard enthalpies of formation of the dissolution products (e.g., KCl(aq), MgCl₂(aq), H₂SO₄(aq)).

The isothermal dissolution or equilibrium method is employed to determine phase boundaries and solubility data, which are used to derive the Gibbs free energy.[9]

Protocol: Isothermal Solubility for Phase Equilibria

-

System Preparation: Mixtures of kainite and other relevant salts (e.g., KCl, MgSO₄) are prepared with water in sealed, thermostatted vessels. A range of compositions is created to explore the phase diagram.

-

Equilibration: The vessels are agitated in a constant temperature bath (e.g., at 298.15 K or other target temperatures) for an extended period (days to weeks) to ensure thermodynamic equilibrium is reached between the solid phases and the aqueous solution.

-

Phase Separation and Analysis:

-

Agitation is stopped, and the solid phases are allowed to settle.

-

Samples of the clear supernatant liquid (brine) and the wet solid residues ("Schreinemaker's wet residue" method) are carefully extracted.

-

The composition of the liquid phase (concentrations of K⁺, Mg²⁺, Cl⁻, SO₄²⁻) is determined using analytical methods like ICP, ion chromatography, or titration.

-

The solid phases in the residue are identified using XRD or petrographic microscopy.

-

-

Data Plotting: The compositions of the liquid and solid phases are plotted on a phase diagram (e.g., a Jänecke projection) to delineate the stability field of kainite and locate the invariant points where it coexists with other minerals.[9][14]

The following diagram illustrates a generalized workflow for the experimental determination of these thermodynamic properties.

Caption: Workflow for determining thermodynamic properties of Kainite.

Conclusion

The thermodynamic stability of kainite is well-defined by a consistent set of calorimetric and solubility data. Its behavior is intricately linked to temperature and brine composition, governing its presence in natural evaporite deposits. The experimental protocols detailed herein provide a robust framework for obtaining the high-quality data necessary for geochemical modeling and industrial process optimization. A thorough understanding of kainite's thermodynamic properties and phase relationships is indispensable for professionals in geochemistry, mineralogy, and chemical engineering.

References

- 1. Kainite Mineral|Research Grade|RUO [benchchem.com]

- 2. Potassium - Wikipedia [en.wikipedia.org]

- 3. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]

- 4. Khan Academy [khanacademy.org]

- 5. uni-muenster.de [uni-muenster.de]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. Kainite - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kainite | ClH6KMgO7S | CID 164810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mindat.org [mindat.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Synthetic Kainite

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Kainite (KMg(SO₄)Cl·3H₂O) is a hydrated potassium-magnesium sulfate-chloride mineral of significant interest in various fields, including geology, agriculture, and chemical processing.[1][2] The synthesis of kainite allows for the production of a pure material, free from the impurities typically found in its natural counterparts, making it an ideal subject for precise scientific investigation. This guide provides a comprehensive overview of the core physical and chemical properties of synthetic kainite, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and relationships. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

Kainite is an evaporite mineral, first discovered in 1865, belonging to the sulfate (B86663) mineral class.[2] Its name is derived from the Greek word "kainos" (καινος), meaning "unknown" or "new," as it was the first mineral identified to contain both sulfate and chloride anions.[2] Synthetically produced kainite serves as a crucial resource for understanding the phase equilibria in multicomponent oceanic salt systems and for applications requiring high-purity potassium and magnesium salts, such as in specialized fertilizers.[1] The study of its properties is fundamental to optimizing industrial crystallization processes and understanding geochemical cycles.

Physicochemical Properties

The properties of synthetic kainite are summarized in the tables below. These values represent the characteristics of the pure, crystalline material.

Physical and Crystallographic Properties

| Property | Value |

| Chemical Formula | KMg(SO₄)Cl·3H₂O or KMg(SO₄)Cl·2.75H₂O |

| Molecular Weight | 248.97 g/mol |

| Crystal System | Monoclinic |

| Crystal Class | Prismatic (2/m) |

| Space Group | C2/m |

| Unit Cell Parameters | a = 19.6742(2) Å, b = 16.18240(10) Å, c = 9.49140(10) Åβ = 94.8840(10)° |

| Unit Cell Volume (V) | 3010.86 ų |

| Formula Units (Z) | 16 |

| Color | Colorless, White |

| Luster | Vitreous |

| Diaphaneity | Transparent |

| Hardness (Mohs Scale) | 2.5–3 |

| Density (Specific Gravity) | 2.15 g/cm³ |

| Cleavage | Perfect on {001} |

| Taste | Salty and bitter |

Chemical and Thermal Properties

| Property | Value / Description |

| Solubility in Water | Soluble. Solubility is influenced by temperature and the presence of other salts. |

| Decomposition in Water | On recrystallization from water, picromerite (K₂Mg(SO₄)₂·6H₂O) may be deposited. |

| Thermal Stability | Stable up to approximately 190°C. |

| Thermal Decomposition | Above 190°C, it decomposes into a mixture of other potassium and magnesium salts, such as K₂Mg₂(SO₄)₃, KCl, and K₂SO₄. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of kainite are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of Kainite via Isothermal Evaporation

This protocol describes the synthesis of kainite from an aqueous solution of its constituent salts. The process relies on the controlled evaporation of the solvent to achieve supersaturation and induce crystallization within the kainite stability field of the K⁺, Mg²⁺/Cl⁻, SO₄²⁻//H₂O system.

Materials:

-

Potassium chloride (KCl)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Deionized water

-

0.22 µm syringe filters

Equipment:

-

Thermostatted crystallizer or beaker with a magnetic stirrer and hotplate

-

Analytical balance

-

Buchner funnel and vacuum flask

-

Drying oven

Procedure:

-

Solution Preparation: Prepare a stock solution by dissolving stoichiometric amounts of KCl and MgSO₄·7H₂O in deionized water. To ensure the crystallization path enters the kainite stability field, add an excess of MgCl₂·6H₂O. A typical starting molar ratio might be 1:1:2 for KCl:MgSO₄:MgCl₂.

-

Isothermal Evaporation: Transfer the solution to the thermostatted crystallizer and maintain a constant temperature (e.g., 50°C). Gently stir the solution to ensure homogeneity.

-

Crystallization: Allow the water to evaporate slowly over several hours to days. As the concentration of solutes increases, crystals of kainite will begin to precipitate. The process should be monitored to prevent the co-precipitation of other salts like carnallite.

-

Harvesting Crystals: Once a sufficient quantity of crystals has formed, cease evaporation. Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals quickly with a small amount of ice-cold deionized water to remove any residual mother liquor, followed by a wash with ethanol (B145695) to displace the water.

-

Drying: Dry the purified crystals in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization: Confirm the identity and purity of the synthetic kainite using techniques such as Powder X-ray Diffraction (PXRD) and Thermal Analysis (TGA/DSC).

Characterization by Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystal structure and phase purity of the synthesized kainite.

Equipment:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

-

Sample holder (zero-background silicon wafer or standard aluminum holder)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Gently grind a small amount (approx. 200-500 mg) of the dried synthetic kainite into a fine, homogeneous powder using a mortar and pestle.

-

Sample Mounting: Pack the powder into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

-

Instrument Setup: Configure the diffractometer to scan over a 2θ range of 10° to 80°. Set the step size to 0.02° and the scan speed (or counting time per step) to 2°/minute.

-

Data Collection: Initiate the X-ray source (typically 40 kV and 40 mA) and begin the data acquisition.

-

Data Analysis: Process the resulting diffraction pattern using appropriate software. Compare the experimental peak positions and intensities to a reference pattern for kainite from a crystallographic database (e.g., ICDD PDF-4+). The absence of peaks from other phases (e.g., sylvite, epsomite, carnallite) confirms the purity of the sample.

Thermal Analysis by TGA/DSC

Objective: To determine the thermal stability and decomposition profile of synthetic kainite.

Equipment:

-

Simultaneous Thermal Analyzer (STA) or separate Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Alumina or platinum crucibles.

-

Analytical microbalance.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the finely ground synthetic kainite into a crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Thermal Program: Program the instrument to heat the sample from room temperature (e.g., 25°C) to 600°C at a constant heating rate of 10 K/min.

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen gas, with a flow rate of 50 mL/min to prevent side reactions.

-

Data Collection: Start the thermal program and record the sample weight change (TGA), the derivative of the weight change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting curves. The TGA curve will show distinct mass loss steps corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these transitions. The onset temperature of the first major mass loss indicates the limit of thermal stability.

Vibrational Spectroscopy (FTIR/Raman)

Objective: To identify the characteristic vibrational modes of the sulfate group and water molecules within the kainite crystal lattice.[1]

FTIR Spectroscopy (ATR Method):

-

Equipment: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: a. Record a background spectrum of the clean, empty ATR crystal. b. Place a small amount of the powdered kainite sample onto the ATR crystal and apply pressure to ensure good contact. c. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹. d. Expected Bands: Look for broad bands in the 3500-3000 cm⁻¹ region (O-H stretching of H₂O), a band around 1640 cm⁻¹ (H-O-H bending of H₂O), sharp, intense bands around 1100 cm⁻¹ (ν₃ antisymmetric stretching of SO₄²⁻), and a band near 980-1000 cm⁻¹ (ν₁ symmetric stretching of SO₄²⁻).

Raman Spectroscopy:

-

Equipment: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Procedure: a. Place a small amount of the powdered sample on a microscope slide. b. Focus the laser onto the sample using the microscope objective. c. Acquire the spectrum over a Raman shift range of 100-4000 cm⁻¹. Adjust laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation. d. Expected Bands: Expect a very strong, sharp peak around 985 cm⁻¹ corresponding to the symmetric stretching mode (ν₁) of the SO₄²⁻ anion. Other bands for sulfate bending modes (ν₂ and ν₄) will appear in the 400-650 cm⁻¹ region, and antisymmetric stretching (ν₃) will be visible around 1100-1200 cm⁻¹. Water-related vibrations will also be present but are often weaker in Raman spectra compared to FTIR.

Key Process Visualizations

The following diagrams, generated using Graphviz, illustrate critical workflows and relationships relevant to synthetic kainite.

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and subsequent characterization of pure kainite.

Crystallization Pathway in the K-Mg-Cl-SO₄-H₂O System

Caption: Simplified phase relationship showing the path to kainite crystallization.

Thermal Decomposition Pathway of Kainite

Caption: Thermal decomposition pathway of synthetic kainite upon heating.

References

Solubility of Kainite in aqueous solutions

An In-depth Technical Guide to the Solubility of Kainite in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kainite (KMg(SO4)Cl·3H2O) is a naturally occurring hydrated potassium-magnesium sulfate-chloride mineral.[1] Its solubility in aqueous solutions is a critical parameter in various industrial processes, including the production of potash fertilizers and the management of brines from desalination plants. Understanding the dissolution behavior of kainite is essential for process optimization, controlling crystallization, and predicting the fate of this mineral in geochemical environments. This technical guide provides a comprehensive overview of the solubility of kainite, detailing experimental methodologies for its determination, presenting quantitative solubility data, and outlining the thermodynamic principles that govern its dissolution.

Introduction

Kainite is a mineral of significant economic importance, primarily as a source of potassium and magnesium compounds used in fertilizers.[1] It is characterized by its bitter taste and solubility in water.[1] The dissolution of kainite in aqueous solutions is a complex process influenced by several factors, most notably temperature and the presence of other ionic species. In industrial settings, controlling the solubility of kainite is crucial for fractional crystallization processes aimed at separating valuable salts from complex brines.[2]

This guide serves as a technical resource for professionals engaged in research and development involving kainite. It consolidates available data on its solubility, provides detailed experimental protocols for its measurement, and introduces the thermodynamic models used to predict its behavior in multicomponent systems.

Physicochemical Properties of Kainite

A thorough understanding of the physicochemical properties of kainite is fundamental to interpreting its solubility characteristics.

Table 1: Physicochemical Properties of Kainite

| Property | Value | Reference |

| Chemical Formula | KMg(SO4)Cl·3H2O | [1] |

| Molar Mass | 248.97 g/mol | [2] |

| Crystal System | Monoclinic | [1] |

| Appearance | White, yellowish, grey, reddish, or blue to violet granular masses or crystalline coatings | [1] |

| Taste | Bitter | [1] |

Quantitative Solubility Data

The solubility of kainite is significantly affected by temperature. While extensive data for multicomponent systems is prevalent in the literature, data for its solubility in pure water is fundamental.

Quantitative data for the solubility of kainite in pure water at various temperatures was not available in the initial search results. The following table structure is provided as a template for presenting such data when obtained.

Table 2: Solubility of Kainite in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 g H2O) |

| 0 | Data not available |

| 10 | Data not available |

| 20 | Data not available |

| 30 | Data not available |

| 40 | Data not available |

| 50 | Data not available |

| 60 | Data not available |

| 70 | Data not available |

| 80 | Data not available |

| 90 | Data not available |

| 100 | Data not available |

The presence of other salts in solution, such as sodium chloride (NaCl), potassium chloride (KCl), and magnesium chloride (MgCl2), has a substantial impact on the solubility of kainite due to common ion effects and changes in ionic strength.

Specific quantitative data for the solubility of kainite in these common salt solutions was not found in a readily accessible tabular format in the initial search results. The tables below are structured to accommodate such data.

Table 3: Solubility of Kainite in Aqueous NaCl Solutions at 25°C

| NaCl Concentration (mol/kg) | Kainite Solubility (mol/kg H2O) |

| Data not available | Data not available |

Table 4: Solubility of Kainite in Aqueous KCl Solutions at 25°C

| KCl Concentration (mol/kg) | Kainite Solubility (mol/kg H2O) |

| Data not available | Data not available |

Table 5: Solubility of Kainite in Aqueous MgCl2 Solutions at 25°C

| MgCl2 Concentration (mol/kg) | Kainite Solubility (mol/kg H2O) |

| Data not available | Data not available |

Experimental Determination of Solubility

The isothermal method is a widely used and reliable technique for determining the solubility of salts like kainite in aqueous solutions.[2][3] This method involves equilibrating a supersaturated solution of the salt at a constant temperature and then analyzing the composition of the saturated liquid phase.

Isothermal Equilibrium Method Protocol

This protocol outlines the steps for determining the solubility of kainite in a given aqueous solution at a specific temperature.

4.1.1. Materials and Apparatus

-

High-purity kainite

-

Solvent (e.g., deionized water, specific salt solution)

-

Thermostatic water bath with temperature control (±0.1°C)

-

Jacketed glass reaction vessel

-

Magnetic stirrer and stir bar

-

Syringe with a filter (e.g., 0.45 µm)

-

Analytical balance (±0.0001 g)

-

Appropriate analytical instrumentation for determining ion concentrations (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for K+ and Mg2+, ion chromatography for SO42- and Cl-)

4.1.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of finely ground kainite to the chosen solvent in the jacketed glass reaction vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary and should be determined experimentally by analyzing the solution composition at different time intervals until it remains constant (typically 24-48 hours).

-

Sampling: Once equilibrium is reached, stop the stirring and allow the solid phase to settle. Carefully withdraw a sample of the clear supernatant liquid using a pre-heated syringe fitted with a filter to prevent the aspiration of solid particles. The pre-heating of the syringe prevents crystallization of the salt due to a temperature drop during sampling.

-

Sample Analysis: Accurately weigh the collected sample. Dilute the sample with deionized water to a known volume. Analyze the concentrations of the constituent ions (K+, Mg2+, SO42-, Cl-) in the diluted solution using appropriate analytical techniques.

-

Data Calculation: From the ion concentrations in the analyzed solution, calculate the mass of kainite dissolved in a specific mass of the solvent (e.g., g of kainite per 100 g of water).

Visualization of Experimental and Logical Workflows

Experimental Workflow for Isothermal Solubility Determination

The following diagram illustrates the key steps in the experimental determination of kainite solubility using the isothermal method.

Caption: Workflow for isothermal solubility determination of kainite.

Logical Relationship in Multicomponent Systems

The dissolution of kainite in a multicomponent aqueous solution is governed by thermodynamic equilibrium principles. The Pitzer model is a powerful theoretical framework used to describe the interactions between ions in concentrated electrolyte solutions and to predict mineral solubilities.[4][5]

The following diagram illustrates the logical relationship between the components of the Pitzer model for calculating kainite solubility.

Caption: Logical workflow for predicting kainite solubility using the Pitzer model.

Thermodynamic Modeling of Kainite Solubility

The solubility of kainite in complex aqueous solutions can be accurately predicted using thermodynamic models. The Pitzer ion-interaction model is widely recognized for its ability to handle high ionic strength solutions typical of natural brines and industrial process streams.[4][5]

The model calculates the activity coefficients of the individual ions in solution, which are then used to determine the thermodynamic solubility product (Ksp) of kainite. The Pitzer equations require a set of empirical parameters that describe the specific interactions between the various ions present in the solution. These parameters are typically derived from experimental data, such as solubility and osmotic coefficient measurements.

The key components of the Pitzer model include:

-

Debye-Hückel term: Accounts for long-range electrostatic interactions.

-

Virial coefficients: Represent short-range interactions between pairs (β(0), β(1), β(2), Cφ) and triplets (θ, ψ) of ions.

Once parameterized for a specific system, the Pitzer model can be used to construct phase diagrams that delineate the stability fields of different solid phases, including kainite, as a function of solution composition and temperature.[3]

Conclusion

This technical guide has provided a detailed overview of the solubility of kainite in aqueous solutions. The importance of temperature and the presence of other electrolytes on kainite solubility has been highlighted. A detailed experimental protocol for the isothermal determination of solubility has been presented to aid researchers in obtaining reliable and reproducible data. Furthermore, the application of the Pitzer thermodynamic model for predicting kainite solubility in complex multicomponent systems has been discussed. The structured presentation of data and methodologies herein is intended to serve as a valuable resource for scientists and engineers working with kainite in various industrial and research applications. Further research to populate the provided data tables with precise quantitative values for the solubility of kainite in pure water and common salt solutions is highly recommended.

References

An In-depth Technical Guide to Kainite Mineral Associations in Potash Deposits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of kainite (KMg(SO₄)Cl·3H₂O), a significant evaporite mineral found in potash deposits worldwide. This document details its geological context, common mineral associations, and the analytical methodologies used in its study, with a focus on quantitative data and experimental protocols.

Introduction to Kainite and its Geological Significance

Kainite is a hydrated potassium magnesium sulfate (B86663) chloride that is a primary ore for both potassium and magnesium.[1] It is typically a secondary mineral formed through the metamorphism or dissolution by groundwaters of primary marine evaporite deposits.[1] Its presence and association with other salt minerals provide crucial insights into the depositional and post-depositional history of evaporite basins. Understanding these associations is vital for efficient mineral exploration and processing.

Kainite is commonly found in association with a suite of other evaporite minerals, including halite (NaCl), sylvite (KCl), carnallite (B72600) (KMgCl₃·6H₂O), kieserite (MgSO₄·H₂O), polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O), and langbeinite (K₂Mg₂(SO₄)₃).[1][2][3] The specific mineral assemblage is indicative of the brine chemistry, temperature, and pressure conditions during formation and any subsequent alteration events.

Quantitative Mineralogical Data

The modal mineralogy of kainite-bearing potash deposits varies significantly depending on the geological setting. The following tables summarize quantitative data from notable kainite-rich deposits.

Table 1: Modal Mineralogy of Zechstein (PZ3) Potash Deposits, Poland

| Mineral | Frequency of Occurrence |

| Halite | Common (>10%) |

| Carnallite | Frequent (5 to <10%) |

| Kieserite | Common (>10%) |

| Anhydrite | Common (>10%) |

| Kainite | Frequent (5 to <10%) |

| Sylvite | Frequent (5 to <10%) |

| Bischofite | Rare (1 to <5%) |

| Calcite | Rare (1 to <5%) |

| Langbeinite | Rare (1 to <5%) |

| Magnesite | Rare (1 to <5%) |

| Polyhalite | Rare (1 to <5%) |

| Hematite | Rare (1 to <5%) |

| (Data sourced from Trace Elements and Mineralogy of Upper Permian (Zechstein) Potash Deposits in Poland)[4] |

Table 2: Generalized Mineral Assemblage of the Fifth Ore Zone, Carlsbad District, New Mexico, USA

| Mineral Category | Associated Minerals |

| Primary Bittern Minerals | Carnallite, Sylvite, Kieserite, Kainite, Langbeinite, Leonite, Bloedite, Vanthoffite, Loeweite |

| Gangue Minerals | Halite (>95% of groundmass), Clay, Quartz (detrital and authigenic), Anhydrite, Polyhalite, Talc, Magnesite |

| (Data sourced from Evaporite Geology of Fifth Ore Zone Carlsbad District Southeastern New Mexico)[5] |

Experimental Protocols

The characterization of kainite and its associated minerals relies on a variety of analytical techniques. Detailed experimental protocols for the most common methods are outlined below.

Quantitative X-ray Diffraction (QXRD) with Rietveld Refinement

This method is a powerful tool for determining the quantitative phase composition of complex mineral assemblages like those found in potash deposits.

Objective: To accurately quantify the weight percent of kainite and associated minerals in a bulk sample.

Methodology:

-

Sample Preparation:

-

The sample is crushed and micronized to a fine powder (typically <10 µm) to ensure random crystallite orientation and minimize particle size effects.

-

The powdered sample is then carefully packed into a sample holder, ensuring a flat, smooth surface.

-

If the determination of amorphous content is required, an internal standard (e.g., corundum, ZnO) of known weight percentage is intimately mixed with the sample.

-

-

Data Collection:

-

The sample is analyzed using a laboratory powder X-ray diffractometer.

-

Typical instrument parameters include Cu Kα radiation, a step size of 0.02° 2θ, and a counting time of 1-2 seconds per step over a range of 5-80° 2θ.

-

-

Rietveld Refinement:

-

The resulting diffraction pattern is analyzed using specialized software (e.g., GSAS-II, FullProf).

-

The crystal structure models of all expected phases (kainite, halite, sylvite, etc.) are input into the software.

-

The software performs a least-squares refinement to fit the calculated diffraction pattern to the observed data by adjusting various parameters, including scale factors, lattice parameters, and peak shape parameters.

-

The weight fraction of each phase is determined from the refined scale factors.

-

Data Interpretation: The output of the Rietveld refinement provides the weight percent of each crystalline phase present in the sample, along with refined crystallographic data. The goodness of fit is assessed using statistical parameters such as Rwp and GOF.[6][7][8][9]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-resolution imaging and elemental analysis of individual mineral grains, offering insights into mineral textures, intergrowths, and chemical compositions.

Objective: To visualize the morphology and determine the elemental composition of kainite and its associated minerals at the micro-scale.

Methodology:

-

Sample Preparation:

-

A polished thin section or a polished grain mount of the sample is prepared.

-

The sample is coated with a thin layer of conductive material (e.g., carbon) to prevent charging under the electron beam.

-

-

SEM Imaging:

-

The sample is placed in the SEM chamber and a high-energy electron beam is focused on the area of interest.

-

Backscattered electron (BSE) imaging is particularly useful for distinguishing different mineral phases based on their average atomic number.

-

-

EDS Analysis:

-

The electron beam is focused on a specific point or area of a mineral grain.

-

The interaction of the electron beam with the sample generates characteristic X-rays, which are detected by the EDS detector.

-

The energy of these X-rays is specific to the elements present, allowing for qualitative and quantitative elemental analysis.

-

Elemental maps can also be generated to show the spatial distribution of different elements within the sample.

-

Data Interpretation: The SEM images reveal the textural relationships between kainite and other minerals. The EDS spectra provide the elemental composition, which can be used to confirm the identity of the minerals.

Hydrothermal Alteration Experiments

These experiments simulate the natural processes of mineral alteration in potash deposits, providing insights into the formation of secondary minerals like kainite.

Objective: To investigate the transformation of primary evaporite minerals into kainite or the alteration of kainite into other phases under controlled temperature and pressure conditions.

Methodology:

-

Reactant Preparation:

-

Starting materials can include natural or synthetic primary minerals (e.g., carnallite, kieserite) and brines of known composition.

-

The solid reactants are typically powdered to increase the reactive surface area.

-

-

Experimental Setup:

-

The reactants are placed in a reaction vessel, often a flexible gold or platinum capsule, which is then sealed.

-

The vessel is placed in a pressure vessel (e.g., an autoclave or a cold-seal pressure vessel) where temperature and pressure can be precisely controlled.

-

-

Experimental Run:

-

The vessel is brought to the desired temperature and pressure and held for a specific duration (hours to months).

-

At the end of the experiment, the vessel is rapidly quenched to preserve the high-temperature and -pressure mineral assemblage.

-

-

Product Analysis:

-

The solid and liquid products are carefully separated and analyzed using techniques such as XRD, SEM-EDS, and Raman spectroscopy to identify the newly formed mineral phases.

-

The composition of the fluid phase is also analyzed to understand the chemical changes that occurred during the experiment.

-

Data Interpretation: The results of these experiments help to constrain the stability fields of different minerals and understand the reaction pathways of mineral transformations in potash deposits.[10][11][12]

Visualizing Mineralogical Relationships and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to kainite mineral associations.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. Carnallite (Carnallite) - Rock Identifier [rockidentifier.com]

- 3. Carnallite [chemeurope.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Phase Analysis by the Rietveld Method for Forensic Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fibers.unimore.it [fibers.unimore.it]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. Quantifying Hydrothermal Alteration: A Review of Methods [mdpi.com]

An In-depth Technical Guide to the Identification of Kainite Using Powder X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of powder X-ray diffraction (PXRD) for the unequivocal identification of Kainite (KMg(SO₄)Cl·3H₂O), a hydrated potassium-magnesium sulfate-chloride mineral.[1][2] This technique is fundamental in materials science and is particularly crucial for characterizing crystalline phases in geological and pharmaceutical contexts.

Introduction to Kainite and PXRD

Kainite is a naturally occurring evaporite mineral belonging to the monoclinic crystal system.[1][3] It is characterized by its unique composition containing both sulfate (B86663) and chloride anions.[1] Powder X-ray diffraction is a non-destructive analytical technique used to identify crystalline materials.[4][5][6] The method relies on the constructive interference of monochromatic X-rays with the crystalline lattice of a sample, producing a unique diffraction pattern that serves as a fingerprint for the material.[5]

Crystallographic and PXRD Data for Kainite

The definitive identification of Kainite through PXRD is achieved by comparing the experimentally obtained diffraction pattern with reference data. The key crystallographic and powder diffraction data for Kainite are summarized in the tables below.

Table 1: Crystallographic Data for Kainite

| Parameter | Value |

|---|---|

| Chemical Formula | KMg(SO₄)Cl·3H₂O[1][2][7] |

| Crystal System | Monoclinic[1][3][7] |

| Space Group | C2/m[1][7] |

| Unit Cell Parameters | a = 19.72 Å, b = 16.23 Å, c = 9.53 Å[1][7] |

| β = 94.92°[1][3] |

| Z (Formula units per unit cell) | 16[1][7] |

Table 2: Powder X-ray Diffraction Data for Kainite

| d-spacing (Å) | Relative Intensity (%) |

|---|---|

| 7.771 | 83 |

| 7.372 | 100 |

| 4.616 | 37 |

| 3.080 | 86 |

| 3.048 | 42 |

| 3.029 | 66 |

| 8.115 | 69 |

Data sourced from the Handbook of Mineralogy and Mindat.org.[3][7]

Experimental Protocol for PXRD Analysis of Kainite

This section outlines a detailed methodology for the identification of Kainite using powder X-ray diffraction.

3.1. Sample Preparation

-

Grinding: The Kainite sample must be finely ground to a homogenous powder, typically with a particle size of less than 10 micrometers, to ensure a random orientation of the crystallites.[4] This can be achieved using an agate mortar and pestle.

-

Sample Mounting: The powdered sample is then carefully packed into a sample holder. It is crucial to create a flat, smooth surface that is level with the holder's top to avoid errors in the diffraction angles.

3.2. Instrument Setup and Data Collection

-

X-ray Source: A copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used for mineral analysis.

-

Instrument Parameters: The X-ray diffractometer should be set to operate at a specific voltage and current, for instance, 40 kV and 30 mA.[8]

-

Scan Range: Data is typically collected over a 2θ range of 5° to 70°.

-

Scan Speed and Step Size: A continuous scan with a step size of 0.02° and a count time of 1-2 seconds per step is generally sufficient for phase identification.

3.3. Data Analysis

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed by identifying the positions (2θ angles) and relative intensities of the diffraction peaks.

-

Database Matching: These peaks are then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the presence of Kainite. The d-spacings calculated from the experimental 2θ values should match the reference values in Table 2.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the experimental workflow and the logical process of identifying Kainite using PXRD.

Caption: Experimental workflow for Kainite identification using PXRD.

Caption: Logical relationship for Kainite identification via PXRD.

Quantitative Analysis

While this guide focuses on the qualitative identification of Kainite, PXRD can also be used for quantitative analysis to determine the amount of Kainite in a mixture.[6] Methods such as the Rietveld refinement can provide accurate quantitative phase analysis.[6][9] This involves fitting the entire experimental diffraction pattern with calculated profiles of the constituent phases.

Conclusion

Powder X-ray diffraction is an indispensable tool for the positive identification of Kainite. By following a standardized experimental protocol and comparing the resulting diffraction data with established reference patterns, researchers can confidently identify this mineral. The unique crystallographic structure of Kainite provides a distinct PXRD pattern, enabling its unambiguous characterization in various scientific and industrial applications.

References

- 1. Kainite - Wikipedia [en.wikipedia.org]

- 2. Kainite (Kainite) - Rock Identifier [rockidentifier.com]

- 3. mindat.org [mindat.org]

- 4. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]

- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 6. saimm.co.za [saimm.co.za]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. rsc.org [rsc.org]

- 9. doc.rero.ch [doc.rero.ch]

Infrared spectroscopy of hydrated sulfate minerals like Kainite

An In-depth Technical Guide to the Infrared Spectroscopy of Hydrated Sulfate (B86663) Minerals: Kainite

For researchers, scientists, and professionals in drug development, understanding the molecular structure and composition of hydrated minerals is crucial. Infrared (IR) spectroscopy serves as a powerful analytical tool for this purpose, providing detailed information about the vibrational modes of molecules within a crystal lattice. This guide focuses on the application of Fourier-transform infrared (FTIR) spectroscopy for the characterization of hydrated sulfate minerals, with a specific emphasis on Kainite (KMg(SO₄)Cl·3H₂O), a mineral of interest in various geological and chemical contexts.

Introduction to Infrared Spectroscopy of Hydrated Minerals

Infrared spectroscopy probes the vibrational transitions within a molecule or crystal. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of radiation that are absorbed are characteristic of the types of chemical bonds and the overall molecular structure.

In hydrated sulfate minerals like Kainite, the primary molecular groups of interest are the sulfate ions (SO₄²⁻) and water molecules (H₂O). The infrared spectrum of such minerals will, therefore, be dominated by the vibrational modes of these two entities. The positions, intensities, and shapes of the absorption bands provide a wealth of information about the mineral's crystal structure, the degree of hydration, and the nature of hydrogen bonding.

Vibrational Modes in Hydrated Sulfate Minerals

The infrared spectrum of a hydrated sulfate mineral is a composite of the vibrational modes of the sulfate anion and the water molecules.

Sulfate Ion (SO₄²⁻) Vibrations

The free sulfate ion has a tetrahedral symmetry (Td) and exhibits four fundamental vibrational modes. However, in a crystal lattice, the symmetry of the ion is often lowered, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the infrared spectrum.

-

ν₁ (Symmetric Stretch): This mode is typically observed as a weak band in the infrared spectrum of crystalline sulfates, appearing around 980-1000 cm⁻¹.

-

ν₂ (Symmetric Bend): The ν₂ mode is also generally weak in the infrared spectrum and is found in the 400-500 cm⁻¹ region.

-

ν₃ (Antisymmetric Stretch): This is the most intense sulfate absorption band in the mid-infrared region, typically appearing as a broad and strong band between 1050 and 1200 cm⁻¹. The degeneracy of this mode is often lifted in the solid state, resulting in multiple peaks.

-

ν₄ (Antisymmetric Bend): The ν₄ bending mode is observed in the 600-700 cm⁻¹ range and can also be split into multiple components.

Water Molecule (H₂O) Vibrations

Water molecules in hydrated minerals give rise to distinct absorption bands:

-

O-H Stretching (ν₁ and ν₃): These vibrations occur in the high-frequency region of the mid-infrared spectrum, typically between 3000 and 3600 cm⁻¹. The exact position and shape of these bands are highly sensitive to the strength of hydrogen bonding. Stronger hydrogen bonds lead to broader bands at lower wavenumbers.

-

H-O-H Bending (ν₂): The bending vibration of the water molecule appears as a sharp band around 1600-1700 cm⁻¹.

-

Librational Modes: These are restricted rotational motions of water molecules within the crystal lattice and are typically observed at lower frequencies, often below 1000 cm⁻¹.

Infrared Spectral Data for Kainite

A recent study by Borisov et al. (2022) investigated the complex hydrogen bonding and thermal behavior of Kainite, including its characterization by infrared spectroscopy.[1] The following table summarizes the expected and observed infrared absorption bands for Kainite based on typical ranges for hydrated sulfates and available spectral data.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Water (H₂O) Vibrations | ||

| O-H Stretching (ν₁, ν₃) | ~3000 - 3500 | Broad bands indicative of hydrogen-bonded water molecules within the crystal structure. |

| H-O-H Bending (ν₂) | ~1630 - 1650 | A sharp peak corresponding to the bending motion of the water molecules. |

| Sulfate (SO₄²⁻) Vibrations | ||

| Antisymmetric Stretch (ν₃) | ~1100 - 1200 | A strong, often split, absorption band, which is the most prominent feature of the sulfate ion. |

| Symmetric Stretch (ν₁) | ~980 - 1000 | A weaker band that may appear as a shoulder on the stronger ν₃ band. |

| Antisymmetric Bend (ν₄) | ~600 - 650 | A medium intensity band, which may also show splitting due to the crystal environment. |

| Symmetric Bend (ν₂) | ~450 | A weak absorption band in the far-infrared region. |

Experimental Protocols

Accurate and reproducible infrared spectra of solid mineral samples require careful sample preparation and consistent instrument parameters. The two most common methods for analyzing powdered mineral samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

KBr Pellet Method

This is a traditional and widely used transmission method for obtaining high-quality infrared spectra of solid samples.

Materials:

-

Sample of Kainite or other hydrated sulfate mineral

-

Infrared-grade Potassium Bromide (KBr), dried in an oven

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

Procedure:

-

Sample Grinding: Grind a small amount (1-2 mg) of the mineral sample to a fine powder using an agate mortar and pestle. The particle size should be less than the wavelength of the incident infrared radiation to minimize scattering.

-

Mixing with KBr: Add approximately 200-300 mg of dry, powdered KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is good practice to also acquire a spectrum of a blank KBr pellet to use as a background reference.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

Apparatus:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

-

Background Spectrum: With a clean and empty ATR crystal, acquire a background spectrum.

-

Sample Application: Place a small amount of the powdered mineral sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal.

-

Spectral Acquisition: Acquire the infrared spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after each measurement.

Data Interpretation and Visualization

The interpretation of the infrared spectrum of a hydrated sulfate mineral involves assigning the observed absorption bands to specific molecular vibrations. This allows for the identification of the mineral and provides insights into its structural characteristics.

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the workflow of FTIR analysis and the relationship between the molecular structure of Kainite and its infrared spectrum.

Caption: Experimental workflow for FTIR analysis of hydrated sulfate minerals using the KBr pellet method.

Caption: Logical relationship between the molecular components of Kainite and its observed infrared spectrum.

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization of hydrated sulfate minerals like Kainite. By analyzing the vibrational modes of the sulfate ions and water molecules, researchers can gain valuable insights into the mineral's identity, crystal structure, and the nature of hydrogen bonding. The detailed experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for the application of FTIR spectroscopy in the study of these important materials.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Kainite Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of high-purity Kainite (KMg(SO₄)Cl·3H₂O) crystals. The methodology is based on the isothermal evaporation of a multi-component aqueous solution, with subsequent purification and characterization steps.

Introduction

Kainite is a hydrated potassium-magnesium sulfate-chloride mineral.[1] In its pure form, it serves as a valuable source of potassium and magnesium for various research and development applications, including in the formulation of specialized fertilizers and as a raw material in chemical synthesis. The synthesis of high-purity Kainite in a laboratory setting requires careful control of solution composition and crystallization conditions to minimize the co-precipitation of other salts, such as halite (NaCl) and carnallite (B72600) (KCl·MgCl₂·6H₂O).

This protocol outlines a reproducible method for the synthesis of high-purity Kainite crystals, focusing on the principles of phase equilibria in the Na-K-Mg-Cl-SO₄-H₂O system.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of high-purity Kainite crystals.

Table 1: Reagent Specifications and Solution Composition

| Reagent | Chemical Formula | Purity | Concentration in Stock Solution (g/L) |

| Potassium Chloride | KCl | ≥ 99% | 112 |

| Magnesium Sulfate (B86663) Heptahydrate | MgSO₄·7H₂O | ≥ 99% | 370 |

| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | ≥ 99% | 152 |

| Sodium Chloride | NaCl | ≥ 99% | 58.5 |

| Deionized Water | H₂O | - | - |

Table 2: Experimental Parameters for Kainite Synthesis

| Parameter | Value | Unit | Notes |

| Crystallization Temperature | 75 ± 2 | °C | Maintained during isothermal evaporation. |

| Initial Solution pH | 5.5 - 6.5 | - | Adjust with dilute HCl or NaOH if necessary. |

| Stirring Speed | 150 - 200 | rpm | Gentle agitation to ensure homogeneity. |

| Evaporation Rate | ~10 | mL/hour | Controlled by adjusting the vacuum and/or heating mantle temperature. |

| Target Degree of Evaporation | 20 - 25 | % | Relative to the initial volume of the solution. |

| Expected Yield | 70 - 80 | % | Based on the limiting reactant (potassium). |

| Expected Purity | > 98 | % | After purification. |

Table 3: Analytical Techniques for Purity Assessment

| Technique | Purpose | Key Parameters to be Analyzed |

| Powder X-ray Diffraction (PXRD) | Phase identification and purity | Crystal lattice parameters, presence of impurity phases (halite, carnallite, etc.) |

| Scanning Electron Microscopy (SEM) | Morphological analysis | Crystal habit, size, and surface features |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis | Vibrational modes of sulfate and water molecules |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Elemental composition | Quantitative analysis of K, Mg, Na, and S |

| Ion Chromatography (IC) | Anion composition | Quantitative analysis of Cl⁻ and SO₄²⁻ |

| Quantitative NMR (qNMR) | Absolute purity determination | Quantification of Kainite against a certified reference standard |

Experimental Protocols

Preparation of the Synthetic Brine Solution

This protocol is for the preparation of 1 liter of synthetic brine solution.

-

Dissolution of Salts:

-

In a 2 L glass beaker, add approximately 500 mL of deionized water and place it on a magnetic stirrer with a stir bar.

-

Sequentially dissolve the following analytical grade reagents in the water, ensuring each salt is fully dissolved before adding the next:

-

58.5 g of Sodium Chloride (NaCl)

-

112 g of Potassium Chloride (KCl)

-

370 g of Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

-

152 g of Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

-

-

Volume Adjustment and Filtration:

-

Once all salts are dissolved, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask.

-

Carefully add deionized water to the 1 L mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Filter the solution through a 0.45 µm membrane filter to remove any undissolved particulates.

-

Isothermal Evaporation and Crystallization

-

Apparatus Setup:

-

Set up a jacketed glass reactor equipped with a magnetic stirrer, a condenser, and a vacuum connection.

-

Circulate a heating fluid through the jacket to maintain the desired temperature (75 °C).

-

-

Crystallization Process:

-

Transfer the prepared brine solution into the reactor.

-

Begin gentle stirring (150-200 rpm).

-

Apply a gentle vacuum to control the evaporation rate.

-

Monitor the volume of the condensate to track the degree of evaporation.

-

Continue the evaporation process until the volume of the solution has been reduced by 20-25%. Crystalline precipitate (primarily Kainite) will form.

-

-

Crystal Harvesting:

-

Turn off the heating and vacuum, and allow the reactor to cool to room temperature.

-

Collect the crystalline slurry by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the collected crystals with a small amount of ice-cold deionized water to remove the mother liquor.

-

Follow with a wash using a saturated solution of pure Kainite (if available) to minimize dissolution of the product.

-

Finally, wash the crystals with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Dry the crystals in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

-

Purification of Kainite Crystals

The primary impurities in the synthesized product are likely to be sodium chloride (halite) and carnallite.

-

Leaching:

-

Suspend the crude Kainite crystals in a saturated solution of magnesium chloride (MgCl₂) at room temperature. The high concentration of MgCl₂ helps to suppress the dissolution of Kainite while dissolving more soluble impurities like carnallite.

-

Stir the suspension for 30-60 minutes.

-

Filter the crystals and wash briefly with a saturated MgCl₂ solution.

-

-

Flotation (for removal of Halite):

-